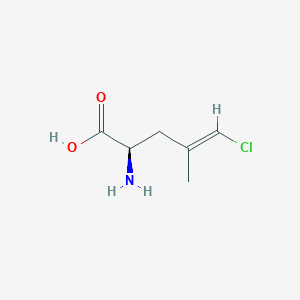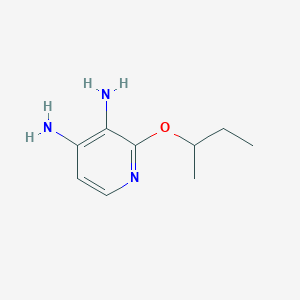
3-Methanesulfonylthiomorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Methanesulfonylthiomorpholine-4-carbonyl chloride typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
3-Methanesulfonylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methanesulfonylthiomorpholine and hydrochloric acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methanesulfonylthiomorpholine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
3-Methanesulfonylthiomorpholine-4-carbonyl chloride can be compared with similar compounds like:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Thiomorpholine: The parent compound of this compound, used in various chemical syntheses.
Sulfonyl chlorides: A broader class of compounds with similar reactivity but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C6H10ClNO3S2 |
|---|---|
Molecular Weight |
243.7 g/mol |
IUPAC Name |
3-methylsulfonylthiomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S2/c1-13(10,11)5-4-12-3-2-8(5)6(7)9/h5H,2-4H2,1H3 |
InChI Key |
KIAMBHJEOZPUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CSCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13271181.png)

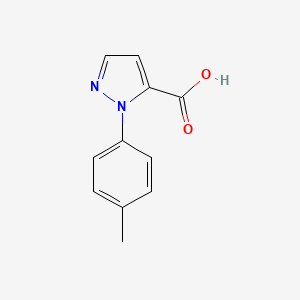
![4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B13271198.png)
![N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13271217.png)
amine](/img/structure/B13271224.png)
amine](/img/structure/B13271228.png)
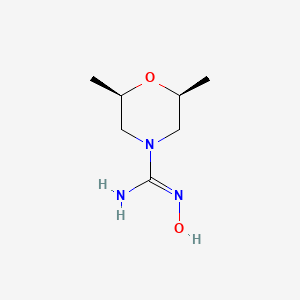

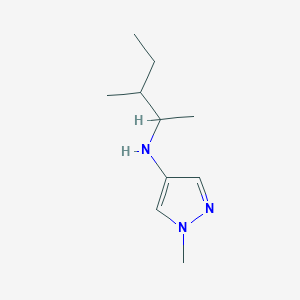

![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one](/img/structure/B13271274.png)
